REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([NH2:17])(=[O:16])=[O:15])=[CH:10][C:9]=1[N+:18]([O-])=O)(=[O:7])=[O:6].Cl>O.C(O)C.[Fe]>[OH:1][CH2:2][CH2:3][CH2:4][S:5]([C:8]1[CH:13]=[CH:12][C:11]([S:14]([NH2:17])(=[O:15])=[O:16])=[CH:10][C:9]=1[NH2:18])(=[O:6])=[O:7]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OCCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
11 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed on a steam bath for about 2 hours
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered hot
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
WASH
|
Details
|
washed with water, saturated sodium bicarbonate, water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
evaporation of solvent
|
Type
|
WAIT
|
Details
|
left a residue that
|
Type
|
CUSTOM
|
Details
|
quickly crystallized
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
Recrystallization from butanol
|
Type
|
WAIT
|
Details
|
left 2.0 g of a white solid
|
Name
|
|
Type
|
|
Smiles
|
OCCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |